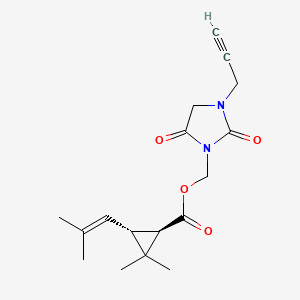

(1R)-trans-imiprothrin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70062-52-1 |

|---|---|

Molecular Formula |

C17H22N2O4 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3/t12-,14+/m1/s1 |

InChI Key |

VPRAQYXPZIFIOH-OCCSQVGLSA-N |

SMILES |

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C |

Origin of Product |

United States |

Synthesis and Stereochemical Aspects of 1r Trans Imiprothrin

Synthetic Pathways and Methodologies for (1R)-trans-Imiprothrin

The synthesis of imiprothrin (B1671793) generally involves the esterification of an appropriate chrysanthemic acid derivative with an alcohol moiety. nih.gov Specifically, this compound is prepared by reacting a suitable stereochemical component of 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid chloride with [2,5-dioxo-3-(prop-2-ynyl)imidazolidin-1-yl)]methanol. google.com This reaction is typically conducted in a solvent and in the presence of an acid-binding agent at temperatures ranging from 40°C to 110°C. google.com

A common industrial approach involves a multi-step process. This begins with the synthesis of the chrysanthemic acid component, which possesses two chiral centers on the cyclopropane (B1198618) ring, and the separate synthesis of the unique imidazolidinyl alcohol moiety. mdpi.com These two intermediates are then combined through an esterification reaction to yield the final imiprothrin product. The control of reaction conditions is critical to ensure the desired stereoisomer is formed in high yield.

Principles and Practices of Stereoselective Synthesis in Pyrethroid Chemistry

The biological activity of pyrethroids is highly dependent on their stereochemistry. researchgate.netresearchgate.nethep.com.cn The presence of multiple chiral centers in many pyrethroid molecules means they can exist as numerous stereoisomers, each with potentially different insecticidal potencies. researchgate.nethep.com.cn For instance, pyrethroids with a chiral carbon at the C1 position of the cyclopropane ring and another at the α-carbon of the alcohol moiety can have up to eight stereoisomers. researchgate.net

Stereoselective synthesis aims to produce a specific desired stereoisomer, which is often the most biologically active one. nih.gov This is particularly important in pyrethroid chemistry, where the (1R) configuration at the cyclopropane ring is generally associated with higher insecticidal activity. google.comwho.int The cis and trans designation refers to the orientation of the substituents on the cyclopropane ring relative to the carboxylic acid group. acs.org

To achieve stereoselectivity, chemists employ various strategies, including the use of chiral starting materials, chiral catalysts, and enzymatic resolutions. For example, the synthesis of specific pyrethroid isomers can be achieved through the ring-opening reactions of commercially available chiral propylene (B89431) oxides. mdpi.comnih.gov These methods allow for the production of pyrethroids with a high enantiomeric excess (>98% ee), ensuring that the final product is enriched with the most potent isomer. mdpi.comnih.gov

The Dominant Role of the (1R)-trans Stereoisomer in Imiprothrin Formulations

Commercial imiprothrin is a mixture of stereoisomers, but it is predominantly composed of the (1R)-trans and (1R)-cis isomers. chemicalbook.com Typically, the mixture contains about 80% this compound and 20% (1R)-cis-imiprothrin. chemicalbook.com This specific composition is not accidental; the (1R)-trans configuration is recognized for conferring the most significant insecticidal action in pyrethroids, a characteristic inherited from natural pyrethrins (B594832). nih.govresearchgate.net

The insecticidal efficacy of pyrethroid stereoisomers often follows a distinct pattern. The (1R)-trans isomers are generally the most active, followed by the (1R)-cis isomers. acs.org In contrast, the (1S) isomers, both cis and trans, are typically the least active. acs.org This stereospecificity is a critical factor in the design and formulation of effective pyrethroid-based insecticides. For controlling pests to prevent domestic epidemics, (1R)-trans-isomer or (1R)-trans-enriched isomers are particularly preferred. google.com

The rapid degradation of the biologically active trans isomer in certain environmental conditions, with shorter half-lives compared to the cis isomer, is another important aspect of its profile. researchgate.netresearchgate.net

Advanced Synthetic Strategies for Next-Generation Pyrethroid Derivatives

The field of pyrethroid chemistry continues to evolve, with ongoing research focused on developing next-generation derivatives that offer improved properties such as enhanced photostability, greater efficacy, and more favorable environmental profiles. mdpi.comsci-hub.se

One strategy involves the modification of the acid and alcohol moieties of the pyrethroid structure. sci-hub.se For example, the introduction of different functional groups, such as fluorine atoms, can lead to compounds with altered insecticidal spectrums and stability. jst.go.jp The development of pyrethroids without the traditional cyclopropane ring, such as etofenprox (B1671711) and fenvalerate, represents a significant departure from the classical structure and opens new avenues for synthesis. sci-hub.se

Molecular and Biochemical Mechanisms of Action of 1r Trans Imiprothrin

Interaction with Insect Nervous System: Voltage-Gated Sodium Channel Modulation

(1R)-trans-imiprothrin, like other pyrethroid insecticides, exerts its primary toxic effect on the nervous system of insects. The principal molecular target is the voltage-gated sodium channel (VGSC), a transmembrane protein crucial for the generation and propagation of action potentials in neurons. nih.govnih.gov

The mechanism of action involves the binding of the pyrethroid molecule to the sodium channel, which modifies its gating characteristics. biomedsyn.com Specifically, pyrethroids, including imiprothrin (B1671793), disrupt the normal function of these channels by slowing or preventing their inactivation. nih.gov In a normal nerve cell, sodium channels open briefly in response to a membrane depolarization to allow an influx of sodium ions, which propagates the action potential. They then quickly enter an inactivated, non-conducting state, allowing the membrane to repolarize. nih.gov

This compound binds to the open state of the sodium channel, stabilizing it and preventing the transition to the inactivated state. nih.gov This leads to a prolonged influx of sodium ions and persistent depolarization of the nerve membrane. The result is a state of hyperexcitability, causing the nerve to fire repetitive discharges, which ultimately leads to paralysis and death of the insect. nih.govresearchgate.net This mode of action is responsible for the characteristic rapid "knockdown" effect observed in insects exposed to this compound. nih.gov

Electrophysiological and Neurotoxicological Investigations in Arthropod Target Organisms

Electrophysiological studies are essential for elucidating the precise effects of neurotoxic compounds on nerve cells. nih.gov Investigations into imiprothrin's effects on arthropods have demonstrated its potent and rapid neurotoxicity, particularly against household pests like cockroaches.

A key feature of imiprothrin is its exceptional knockdown activity. nih.gov In a "Darts" test designed to measure the mobility of German cockroaches after exposure to an insecticide formulation, the neurotoxic effects of imiprothrin were starkly evident. Cockroaches treated with a 1.0% oil-based aerosol formulation of imiprothrin moved an average distance of only 4 cm, a sharp contrast to the 71 cm traveled by those treated with d-tetramethrin, another pyrethroid known for knockdown activity. nih.govjst.go.jp This demonstrates a profound and rapid onset of paralysis.

Table 1: Comparative Knockdown Efficacy in German Cockroaches

| Compound (1.0% oil-based aerosol) | Mean Distance Moved (MD₅₀) |

|---|---|

| Imiprothrin | 4 cm |

| d-Tetramethrin | 71 cm |

Data sourced from a "Darts" test on German cockroaches. nih.govjst.go.jp

These neurotoxicological outcomes are a direct result of the electrophysiological events occurring at the neuronal level, namely the persistent activation of sodium channels, leading to uncontrolled nerve firing and subsequent neuromuscular failure. researchgate.net

Comparative Analysis of Stereoisomer Activity at Molecular Target Sites

The biological activity of pyrethroids is highly dependent on their stereochemistry. conicet.gov.armichberk.com Imiprothrin is a chiral molecule, and its insecticidal potency is significantly influenced by the spatial arrangement of its atoms. herts.ac.uk The commercial technical-grade imiprothrin is a mixture of the (1R)-cis- and (1R)-trans-isomers, typically in a 20:80 ratio. herts.ac.uk

Research into various pyrethroids has consistently shown that different stereoisomers can have vastly different levels of activity at the target sodium channel. michberk.com For instance, in the case of the related pyrethroid prallethrin (B1678036), the ester of (S)-propargyl-furyl-lon (the alcohol moiety) with (1R)-trans-chrysanthemic acid is the most insecticidally active isomer against houseflies (Musca domestica). jst.go.jp This isomer is approximately 20 times more active than natural pyrethrins (B594832). In contrast, the ester formed with the antipodal (R)-PG-lon exhibits only moderate activity, highlighting the critical role of stereoconfiguration. jst.go.jp

**Table 2: Influence of Stereochemistry on Insecticidal Activity of Prallethrin Isomers Against *Musca domestica***

| Stereoisomer | LD₅₀ (µg per female) | |

|---|---|---|

| Alcohol Moiety | Acid Moiety | |

| S | (1R)-trans | 0.043 |

| S | (1R)-cis | 0.11 |

| R | (1R)-trans | 0.25 |

This table for the related pyrethroid prallethrin illustrates the principle of differential activity among stereoisomers, a concept applicable to imiprothrin. jst.go.jp

While specific comparative LD₅₀ data for all imiprothrin isomers is not detailed in the provided search results, the deliberate synthesis and use of the (1R)-trans isomer as the major component in the commercial product points to its superior insecticidal efficacy compared to other potential isomers. The spatial conformation of the (1R)-trans isomer allows for a more effective binding interaction with the target site on the insect's voltage-gated sodium channel. conicet.gov.ar

Exploration of Synergistic Effects with Metabolic Enzyme Inhibitors

The effectiveness of pyrethroids can be limited by the target insect's metabolic defense mechanisms. irac-online.org Insects possess detoxification enzymes, primarily cytochrome P450 monooxygenases (P450s) and carboxylesterases, which can break down insecticides into less toxic metabolites. nih.govnih.gov The efficacy of this compound can be significantly enhanced by using it in combination with synergists, which are compounds that inhibit these metabolic enzymes. researchgate.net

Piperonyl butoxide (PBO) is a well-known synergist that acts by inhibiting P450 enzymes. wikipedia.org By blocking this key detoxification pathway, PBO prevents the breakdown of the pyrethroid, leading to a higher concentration of the active ingredient at the target site for a longer duration. nih.gov This not only enhances the insecticidal potency but can also help overcome certain types of metabolic resistance in insect populations. irac-online.org

Similarly, certain organophosphorus compounds that inhibit carboxylesterases can also potentiate the toxicity of pyrethroids. plantprotection.plcdc.gov Studies on resistant strains of insects have shown that the use of an esterase inhibitor like profenofos (B124560) can dramatically increase the susceptibility of the insects to a pyrethroid. plantprotection.pl This synergistic effect is most pronounced in resistant populations where elevated esterase activity is a primary defense mechanism. nih.govplantprotection.pl Therefore, combining this compound with metabolic enzyme inhibitors is a crucial strategy for enhancing its performance and managing resistance. researchgate.netwho.int

Insect Resistance Dynamics and Mechanisms to 1r Trans Imiprothrin

General Principles of Insecticide Resistance Evolution in Arthropod Populations

The development of insecticide resistance in arthropod populations is a classic example of evolution by natural selection. nih.gov When an insecticide is applied, individuals with pre-existing genetic traits that confer some degree of tolerance are more likely to survive and reproduce. usda.gov This selection pressure leads to an increase in the frequency of resistance-conferring genes within the population over successive generations. usda.gov

The rate at which resistance evolves is influenced by several factors:

Genetic Factors: The presence, frequency, and nature of resistance-conferring alleles in the initial population are fundamental.

Biological Factors: Characteristics of the pest, such as a high reproductive rate and short generation time, accelerate the evolution of resistance.

Operational Factors: The intensity of selection pressure is a major driver. This includes the frequency of application, the persistence of the insecticide in the environment, and the proportion of the population exposed. usda.gov

Insects can develop resistance through several distinct mechanisms, which may occur simultaneously. These include metabolic detoxification, alterations to the insecticide's target site, reduced penetration of the insecticide through the insect's cuticle, and behavioral changes to avoid contact with the toxin. ahdb.org.uknih.govpesticidestewardship.org This multiplicity of mechanisms can lead to cross-resistance, where resistance to one insecticide confers resistance to other chemically related compounds, and multiple resistance, where a population expresses several distinct mechanisms, making it resistant to different insecticide classes. nih.govnih.gov

Metabolic Resistance Pathways to Pyrethroids

Metabolic resistance is the most common mechanism, wherein insects utilize enhanced enzymatic activity to detoxify insecticides before they can reach their target site in the nervous system. pjoes.compesticidestewardship.org For pyrethroids like (1R)-trans-imiprothrin, three major families of detoxification enzymes are primarily involved. mdpi.comnih.gov

Role of Cytochrome P450 Monooxygenases in Detoxification

Cytochrome P450 monooxygenases (P450s) are a large and versatile family of enzymes that play a critical role in the oxidative metabolism of a wide range of foreign compounds, including pyrethroids. researcher.liferesearchgate.net In resistant insects, the overexpression of specific P450 genes is frequently observed. mdpi.comnih.gov These enzymes detoxify pyrethroids by catalyzing oxidative reactions, such as hydroxylation, which increases the water solubility of the insecticide, facilitating its excretion. mdpi.commdpi.com

P450-mediated resistance can be highly efficient and is often associated with cross-resistance to different types of pyrethroids and even other classes of insecticides. mdpi.com For instance, the overexpression of CYP6M2 in the malaria vector Anopheles gambiae has been shown to confer resistance to pyrethroids. nih.gov While specific studies on the P450-mediated metabolism of this compound are limited, its pyrethroid structure makes it a probable substrate for these detoxification systems in resistant insect strains.

Esterase-Mediated Hydrolysis and Inactivation

Pyrethroids are esters, and the cleavage of this ester bond by carboxylesterases (ESTs) is a primary route of detoxification. researchgate.netnih.gov This hydrolysis reaction breaks the molecule into two less toxic fragments: an acid and an alcohol, which are then readily excreted. researchgate.net Resistance is often conferred by an increase in the amount or efficiency of these esterases. ahdb.org.uk

Studies on this compound confirm that it is susceptible to hydrolysis. The primary metabolic pathway is the cleavage of the ester linkage. researchgate.netfao.org The degradation of imiprothrin (B1671793) is sensitive to pH, hydrolyzing rapidly under alkaline conditions. regulations.govepa.govepa.gov The principal metabolite formed is 1-propargylimidazolidine-2,4-dione (PGH), which can be further metabolized. researchgate.netfao.org

Below is a table detailing the hydrolysis half-life of imiprothrin at different pH levels, demonstrating the chemical breakdown that esterase-mediated hydrolysis facilitates within the insect.

| pH Level | Hydrolysis Half-Life | Reference |

|---|---|---|

| 5 (Acidic) | Stable, no degradation | regulations.govepa.gov |

| 7 (Neutral) | ~59 days | regulations.govepa.govepa.gov |

| 9 (Alkaline) | < 1 day (17.9 hours) | regulations.govepa.gov |

Involvement of Glutathione (B108866) S-Transferases in Conjugation

Glutathione S-transferases (GSTs) are another major family of detoxification enzymes. nih.gov They contribute to insecticide resistance in two main ways. Firstly, they can directly metabolize insecticides by catalyzing the conjugation of reduced glutathione to the xenobiotic, making it more water-soluble and easier to excrete. nih.govresearchgate.net While this is a primary mechanism for organophosphates, some GSTs have been shown to metabolize pyrethroids. researchgate.net

Target-Site Resistance: Genetic Alterations in Voltage-Gated Sodium Channels

The primary target of pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (VGSC) in nerve cell membranes. wikipedia.orgregulations.govherts.ac.uk Pyrethroids bind to these channels, forcing them to remain open and causing persistent nerve excitation, which leads to paralysis and death—an effect known as "knockdown". ahdb.org.uk

Target-site resistance to pyrethroids is most commonly associated with point mutations in the gene encoding the VGSC protein. pjoes.comnih.gov These mutations, known as knockdown resistance (kdr) mutations, reduce the sensitivity of the sodium channel to the insecticide, preventing the toxin from binding effectively. ahdb.org.ukyoutube.com The most well-known kdr mutation is a leucine-to-phenylalanine substitution (L1014F). nih.gov Other mutations, such as M918I and L1014F, have also been identified in various pest species, including the tropical bed bug, Cimex hemipterus. nih.gov The presence of multiple mutations can confer even higher levels of resistance. plos.orgplos.org While no studies have specifically documented the efficacy of this compound against insects with confirmed kdr mutations, its classification as a Type 3A insecticide indicates it acts on this target, making kdr a highly probable mechanism of resistance. herts.ac.uk

Non-Target Site Resistance Mechanisms, Including Penetration and Behavioral Avoidance

Beyond metabolic and target-site modifications, insects have evolved other strategies to survive insecticide exposure.

Behavioral Avoidance: Insects may also develop behaviors that help them avoid contact with lethal doses of an insecticide. usda.govnih.gov This can manifest as contact irritancy, where an insect quickly leaves a treated surface after initial contact, or spatial repellency, where an insect avoids an area entirely without making direct contact. nih.gov Such avoidance behaviors can reduce selection pressure for the evolution of physiological resistance mechanisms. nih.govresearchgate.net Commercial insecticide products containing imiprothrin are used to control a variety of crawling insects, and the development of avoidance behaviors in target populations, such as cockroaches, could impact the effectiveness of control programs. wikipedia.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation / Common Name | Class / Type |

|---|---|---|

| This compound | Imiprothrin | Pyrethroid Insecticide |

| 1-propargylimidazolidine-2,4-dione | PGH | Metabolite |

| N-carbamoyl-N-propargylglycine | CPG | Metabolite |

| Leucine (B10760876) | L | Amino Acid |

| Phenylalanine | F | Amino Acid |

| Methionine | M | Amino Acid |

| Isoleucine | I | Amino Acid |

Characterization of Cross-Resistance Patterns in Pyrethroid-Resistant Insect Strains

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often within the same chemical class. Due to the shared mode of action among pyrethroids, it is highly likely that insect strains resistant to other pyrethroids will also exhibit some level of resistance to this compound.

The extent of cross-resistance can vary depending on the specific resistance mechanism. For instance, a kdr mutation that broadly reduces the binding affinity of pyrethroids to the VGSC is likely to confer cross-resistance to most, if not all, pyrethroids. Similarly, enhanced metabolic detoxification by enzymes with broad substrate specificity can result in cross-resistance to multiple pyrethroids.

Interactive Table: Illustrative Cross-Resistance Patterns in a Hypothetical Pyrethroid-Resistant Insect Strain

| Insecticide | Chemical Class | Resistance Ratio (RR) |

| Permethrin (B1679614) | Pyrethroid | 50-fold |

| Deltamethrin | Pyrethroid | 75-fold |

| Cypermethrin | Pyrethroid | 60-fold |

| This compound | Pyrethroid | (Predicted High) |

| Malathion | Organophosphate | 1.5-fold (No cross-resistance) |

| Imidacloprid | Neonicotinoid | 1.2-fold (No cross-resistance) |

Note: This table is for illustrative purposes only and is based on general patterns of pyrethroid cross-resistance. The actual resistance ratio for this compound would need to be determined through specific toxicological bioassays.

Academic Approaches to Insecticide Resistance Management Strategies Relevant to this compound

The primary goal of insecticide resistance management (IRM) is to delay or prevent the evolution of resistance in pest populations, thereby preserving the efficacy of valuable insecticides like this compound. Academic approaches to IRM are multifaceted and are based on the principles of integrated pest management (IPM).

Key IRM Strategies:

Rotation of Insecticides with Different Modes of Action: This is a cornerstone of IRM. By rotating this compound (a Group 3A insecticide) with insecticides from different IRAC Mode of Action groups, the selection pressure for pyrethroid resistance is reduced. This strategy helps to ensure that no single resistance mechanism is continuously selected for.

Use of Mosaics or Mixtures: In some cases, using a mosaic of different insecticides in different areas or applying mixtures of insecticides with different modes of action can be effective. However, the use of mixtures requires careful consideration to avoid promoting resistance to multiple insecticides simultaneously.

Monitoring and Threshold-Based Applications: Regular monitoring of pest populations and insecticide resistance levels is crucial. Insecticides should only be applied when pest populations reach economically damaging levels, rather than on a fixed schedule. This reduces unnecessary selection pressure.

Integration of Non-Chemical Control Methods: IPM emphasizes the use of a combination of control tactics, including cultural practices, biological control, and host plant resistance, to minimize reliance on chemical insecticides.

The table below summarizes key academic approaches to IRM relevant to pyrethroids like this compound.

Interactive Table: Academic Approaches to Insecticide Resistance Management

| Strategy | Principle | Relevance to this compound |

| Insecticide Rotation | Alternate use of insecticides with different modes of action. | Rotate with non-pyrethroid insecticides (e.g., organophosphates, neonicotinoids) to reduce selection for pyrethroid resistance. |

| Integrated Pest Management (IPM) | Utilize multiple control tactics (biological, cultural, chemical). | Reduces the overall reliance on this compound, thereby lowering selection pressure. |

| Refugia | Maintain populations of susceptible insects. | Allows for the dilution of resistance genes in the population through interbreeding. |

| Monitoring | Regular assessment of pest populations and resistance levels. | Enables informed and timely decisions on insecticide use and rotation. |

| Strategic Use of Synergists | Inhibit metabolic enzymes that confer resistance. | Can potentially restore the efficacy of this compound in resistant populations, although this is a short-term solution. |

Environmental Fate and Degradation Pathways of 1r Trans Imiprothrin and Its Metabolites

Hydrolytic Degradation in Aqueous Environments: pH-Dependent Kinetics

The hydrolytic stability of (1R)-trans-imiprothrin is highly dependent on the pH of the aqueous environment. publications.gc.caepa.gov Hydrolysis is a significant degradation pathway, particularly under neutral to alkaline conditions. epa.govregulations.gov

Studies have shown that imiprothrin (B1671793) is stable to hydrolysis at an acidic pH of 5. epa.govepa.gov However, as the pH increases, the rate of hydrolysis accelerates. At a neutral pH of 7, the degradation is slower, with a reported half-life of approximately 58.6 days. epa.govepa.gov In alkaline conditions, at a pH of 9, the hydrolysis is rapid, with a calculated half-life of about 17.9 hours. epa.govepa.gov This indicates that the hydrolysis of imiprothrin is base-catalyzed. publications.gc.ca

The primary degradation products formed through hydrolysis have been identified. The major metabolite is N-carbamoyl-N-propargylglycine (CPG). epa.govepa.gov Another minor transformation product is 1-propargylimidazolidine-2,4-dione (PGH). epa.govepa.gov In one study at pH 7, CPG accounted for 24.26% of the total recovery after 30 days, while PGH was at 1.81%. publications.gc.ca At pH 9, after approximately 122.66 hours, CPG represented 87.28% of the total recovery, and PGH was 4.26%. publications.gc.ca

Due to its solubility in water and its hydrolysis rates, there is a potential for imiprothrin to leach into groundwater or run off into surface water if released into the environment, although its primary use is indoors. publications.gc.ca

Table 1: pH-Dependent Hydrolytic Half-life of Imiprothrin

| pH | Half-life (DT50) | Stability |

| 5 | Stable | High |

| 7 | 58.6 days | Moderate |

| 9 | 17.9 hours | Low |

| Data sourced from multiple studies. epa.govepa.gov |

Aerobic Biotransformation and Mineralization in Terrestrial Soil Systems

In terrestrial environments, aerobic biotransformation is a key process in the degradation of imiprothrin. Studies conducted in different soil types, such as California and Mississippi sandy loam soils, have demonstrated the rapid degradation of this compound under aerobic conditions.

The half-lives of the cis and trans isomers of imiprothrin were found to be different, with the trans isomer degrading more rapidly. In California soil, the half-lives were estimated to be 3.3 days for the cis isomer and 1.6 days for the trans isomer, assuming first-order kinetics. researchgate.net In Mississippi soil, the half-lives were 12.5 days for the cis isomer and 2.5 days for the trans isomer. researchgate.net Using Gustafson's equation, which provided a better correlation, the half-lives were even shorter: 2.2 days (cis) and 0.22 days (trans) for California soil, and 5.1 days (cis) and 1.3 days (trans) for Mississippi soil. researchgate.net

The degradation of imiprothrin in soil leads to the formation of several metabolites. One of the major degradation products identified in soil extracts is 1-propargylimidazolidine-2,4-dione (PGH). researchgate.net This metabolite was observed to form rapidly, reaching maximum amounts of 6.5–48.7% after 1–3 days, and then gradually decreasing. researchgate.net The primary degradate expected from the cleavage of the ester linkage, 3-hydroxymethyl-1-propargylimidazolidine-2,4-dione, was not detected, likely due to its instability and rapid further degradation. researchgate.net

Identification and Spectroscopic Characterization of Major Environmental Metabolites

In aqueous hydrolysis studies, the major identified metabolite is N-carbamoyl-N-propargylglycine (CPG) . epa.govepa.gov This product is formed through the cleavage of the ester bond of the imiprothrin molecule. Its formation is particularly significant under neutral and alkaline conditions. epa.gov

Another significant metabolite, primarily observed in soil studies, is 1-propargylimidazolidine-2,4-dione (PGH) . researchgate.net This compound is also a result of the breakdown of the imiprothrin structure. In soil, PGH can be a major transient metabolite. researchgate.net PGH has also been detected as a minor product in hydrolysis studies. epa.govepa.gov

The identification of these metabolites is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). epa.govresearchgate.net For instance, in hydrolysis studies, samples were fractionated on an HPLC column, and the fractions were analyzed by thermospray MS to identify the degradates. epa.gov

Photodegradation Processes of Pyrethroids and their Relevance to this compound Stability

Pyrethroids, as a class of insecticides, are generally known to be susceptible to photodegradation. nih.gov Light, particularly in the ultraviolet spectrum, can provide the energy to break down the chemical structure of these compounds. scbt.com

While specific studies focusing solely on the photodegradation of this compound were not detailed in the search results, the general characteristics of pyrethroids suggest that this would be a relevant degradation pathway for imiprothrin if it were exposed to sunlight. nih.gov The instability of pyrethrins (B594832) and some synthetic pyrethroids in the presence of light, heat, and air is a well-documented characteristic. scbt.com However, the primary indoor use of imiprothrin limits its exposure to environmental sunlight, thus reducing the significance of photodegradation as a major dissipation route in its typical use pattern. publications.gc.ca

Sorption and Environmental Mobility in Soil and Aquatic Compartments

The environmental mobility of a pesticide is largely governed by its sorption to soil and sediment particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the potential for a chemical to move in the soil profile.

For imiprothrin, the log Kow (octanol-water partition coefficient) has been reported as 2.9, which suggests a potential for bioconcentration or bioaccumulation. publications.gc.ca In contrast to many other pyrethroids which are generally considered immobile, imiprothrin is expected to have moderate mobility in soils. regulations.gov The Koc values for imiprothrin have been reported to range from 157 to 306, indicating a potential for leaching into groundwater. regulations.gov

This moderate mobility, combined with its water solubility, suggests that if imiprothrin were to be released into the environment, it could have the potential to move from the application site into surrounding soil and aquatic systems. publications.gc.ca However, it is important to note that its rapid degradation in soil and water under certain conditions can mitigate this mobility.

Stereoisomer-Specific Degradation and Persistence in Environmental Systems

This compound is a specific stereoisomer. The degradation of chiral pesticides in the environment can often be stereoselective, meaning that one stereoisomer may degrade at a different rate than another.

In the case of imiprothrin, studies on its aerobic soil metabolism have demonstrated stereoisomer-specific degradation. The trans isomer of imiprothrin has been shown to degrade more rapidly than the cis isomer. researchgate.net For example, in one study, the half-life of the trans isomer in soil was 9 days, while the half-life of the cis isomer was 15 days. regulations.gov This difference in degradation rates can lead to an enrichment of the more persistent isomer in the environment over time.

Ecotoxicological Studies on Non Target Organisms Excluding Human Systems

Acute and Chronic Effects on Aquatic Invertebrates (e.g., Daphnia magna)

(1R)-trans-imiprothrin has been shown to be highly toxic to aquatic invertebrates. herts.ac.ukregulations.gov Acute toxicity studies, which typically last for 48 hours, are used to determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) or the concentration that causes a specific effect, such as immobilization, in 50% of the organisms (EC50).

For the freshwater invertebrate Daphnia magna, a 48-hour acute study determined the EC50 to be 0.051 mg/L, indicating high toxicity. herts.ac.uk Another study on Daphnia magna reported a 48-hour EC50 of 8.1 mg/L based on mobility inhibition. europa.eu It is important to note that different studies may yield varying results due to differences in test conditions and the specific formulation of the compound used. For instance, a study on Artemia salina found the 48-hour LC50 to be greater than 87.9842 mg/L, suggesting a lower acute toxicity to this species compared to Daphnia magna. europa.eu

Chronic toxicity studies, which are conducted over a longer period, provide information on the long-term effects of a substance. For Daphnia magna, a 21-day chronic study was conducted, but specific No Observed Effect Concentration (NOEC) values were not available in the provided information. herts.ac.uk The significant enantioselectivity of pyrethroids in aquatic toxicity highlights the importance of evaluating individual isomers, as the 1R-isomers are often substantially more toxic than their 1S-counterparts. nih.gov

Table 1: Acute Toxicity of Imiprothrin (B1671793) to Aquatic Invertebrates

| Species | Duration | Endpoint | Concentration (mg/L) | Classification | Reference |

|---|---|---|---|---|---|

| Daphnia magna | 48 hours | EC50 | 0.051 | High | herts.ac.uk |

| Daphnia magna | 48 hours | EC50 | 8.1 | High | europa.eu |

| Artemia salina | 48 hours | LC50 | > 87.9842 | - | europa.eu |

Ecotoxicity to Fish Species in Aquatic Environments

Similar to its effect on aquatic invertebrates, this compound is classified as very highly toxic to freshwater fish. regulations.gov Acute toxicity data for fish is typically determined over a 96-hour exposure period.

One study conducted on Danio rerio (Zebra Fish) according to OECD Guideline 203 found the 96-hour LC50 to be greater than 100 mg/L, as no mortality was observed at this concentration. europa.eu This result suggests a lower acute toxicity to this particular fish species under the tested conditions. However, other data indicates high acute toxicity to fish in general. herts.ac.ukregulations.gov The discrepancy in findings could be attributed to variations in test species, exposure conditions, and the specific formulation of imiprothrin used. The lipophilic nature of pyrethroids allows for rapid absorption through the gills of fish. mdpi.com

Table 2: Acute Toxicity of Imiprothrin to Fish

| Species | Duration | Endpoint | Concentration (mg/L) | Classification | Reference |

|---|---|---|---|---|---|

| Danio rerio (Zebra Fish) | 96 hours | LC50 | > 100 | - | europa.eu |

| Freshwater Fish (general) | - | - | - | Very Highly Toxic | regulations.gov |

Impact Assessments on Terrestrial Non-Target Invertebrates (e.g., Earthworms, Soil Arthropods)

The impact of pesticides on soil-dwelling invertebrates is a crucial aspect of ecotoxicological assessment, as these organisms play vital roles in maintaining soil health and structure. nih.govfrontiersin.org For this compound, there is limited specific data available on its effects on terrestrial non-target invertebrates like earthworms and soil arthropods.

However, for the broader class of pyrethroids, it is known that they can have both lethal and sub-lethal effects on these organisms. nih.gov For instance, some pyrethroids have been shown to affect the DNA integrity, enzyme activity, growth, behavior, and reproduction of earthworms even at low concentrations. nih.gov Given that imiprothrin is expected to have moderate mobility in soils, there is potential for exposure to these organisms. regulations.gov

Avian Ecotoxicology and Dietary Exposure Studies

Studies on the effects of this compound on birds have indicated that it is practically non-toxic on a subacute dietary basis. epa.gov Dietary toxicity studies are essential for understanding the risk posed to birds that may ingest contaminated food sources. nih.gov

In 5-day dietary studies, the LC50 values for both mallard ducks (Anas platyrhynchos) and bobwhite quail (Colinus virginianus) were found to be greater than 5620 ppm. epa.gov These results suggest a low risk of acute dietary toxicity to these avian species. An avian acute oral toxicity study was considered a data gap but was waived due to the unlikelihood of significant exposure from its registered uses and its low dietary toxicity. epa.gov

Table 3: Avian Dietary Toxicity of Imiprothrin

| Species | Duration | Endpoint | Concentration (ppm) | Classification | Reference |

|---|---|---|---|---|---|

| Mallard Duck (Anas platyrhynchos) | 5 days | LC50 | > 5620 | Practically Non-toxic | epa.gov |

| Bobwhite Quail (Colinus virginianus) | 5 days | LC50 | > 5620 | Practically Non-toxic | epa.gov |

Methodological Frameworks for Ecological Risk Assessment of Pyrethroids

The ecological risk assessment for pyrethroids, including this compound, follows a structured, tiered approach to evaluate the potential for adverse effects on non-target organisms. epa.govuwagec.org This framework integrates data on both exposure and toxicity to characterize risk. uwagec.org

The process typically begins with problem formulation , which defines the scope of the assessment and develops conceptual models that link the pesticide's use to potential ecological effects. epa.gov This is followed by an analysis phase , which includes characterizing exposure and ecological effects. epa.gov

Exposure Characterization : This step estimates the potential exposure of organisms to the pesticide in various environmental compartments like water, soil, and food. epa.gov For pyrethroids, factors such as runoff and spray drift are significant exposure pathways. epa.gov

Ecological Effects Characterization : This involves evaluating the toxicity of the pesticide to a range of non-target organisms through laboratory and sometimes field studies. uwagec.orgepa.gov

The final step is risk characterization , which integrates the exposure and effects data to estimate the likelihood of adverse ecological effects. epa.gov This process often involves a tiered approach. uwagec.org Tier 1 assessments use conservative assumptions to provide a screening-level risk estimate. baes.gv.at If potential risks are identified, higher-tier assessments (Tier 2 and 3) are conducted, which incorporate more realistic exposure scenarios and may include data from field studies. uwagec.orgbaes.gv.at For pyrethroids, risk mitigation measures are often focused on limiting exposure to sensitive organisms, particularly in aquatic environments. epa.gov

Advanced Analytical Methodologies for 1r Trans Imiprothrin Research

Extraction and Sample Preparation Techniques for Diverse Environmental and Biological Matrices

The initial and most critical step in the analysis of (1R)-trans-imiprothrin is its effective extraction from the sample matrix and the removal of interfering substances. The choice of technique depends on the nature of the matrix, whether it is an environmental sample like water and soil, or a biological matrix such as urine, blood, or tissue. europa.eu

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become exceedingly popular for the analysis of pesticide residues, including pyrethroids, in food and agricultural products. nih.govmdpi.comlcms.cz The procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a "salting-out" step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. eurl-pesticides.eu A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, employing sorbents like primary secondary amine (PSA) to remove fatty acids and other interferences. mdpi.com Modified QuEChERS protocols have been successfully applied to a wide range of matrices, including fish tissues, ornamental plants, and various foods of animal origin. mdpi.comnih.govbibliotekanauki.pl

Solid-Phase Extraction (SPE): SPE is a widely used technique for extracting and concentrating pyrethroids from liquid samples, particularly water and biological fluids like urine and plasma. mdpi.comnih.gov The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. C18 is a common stationary phase for retaining non-polar compounds like imiprothrin (B1671793). nih.gov On-line SPE systems coupled directly with analytical instruments offer automation, high throughput, and reduced solvent consumption. mdpi.com

Matrix Solid-Phase Dispersion (MSPD): MSPD is a streamlined process that integrates sample homogenization, extraction, and cleanup into a single step. It is particularly effective for complex solid and semi-solid samples like vegetables, eggs, and tissues. researchgate.netresearchgate.netnih.gov In MSPD, the sample is blended with a solid support (like Florisil or C18), and this mixture is packed into a column. The analytes are then eluted with a suitable solvent, effectively combining extraction and cleanup. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a traditional method used for separating compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. It has been employed for the extraction of pyrethroid metabolites from urine, often followed by derivatization before analysis. mdpi.com

Table 1: Overview of Extraction Techniques for Pyrethroid Analysis

| Technique | Common Matrices | Principle | Advantages | Common Sorbents/Solvents |

| QuEChERS | Fruits, Vegetables, Fish, Animal Products mdpi.comnih.govbibliotekanauki.pl | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. nih.gov | Fast, simple, low solvent use, effective for a wide range of pesticides. lcms.cz | Acetonitrile, Magnesium Sulfate, PSA, C18. mdpi.comeurl-pesticides.eu |

| Solid-Phase Extraction (SPE) | Water, Urine, Plasma mdpi.comnih.gov | Analyte retention on a solid sorbent from a liquid sample, followed by elution. | High concentration factor, clean extracts, potential for automation. mdpi.com | C18, Florisil. nih.govnih.gov |

| Matrix Solid-Phase Dispersion (MSPD) | Vegetables, Eggs, Tissues researchgate.netresearchgate.netnih.gov | Blending of sample with a solid support, followed by elution from a column. | Integrated extraction and cleanup, reduced sample and solvent usage. nih.gov | Florisil, C18, Alumina. researchgate.netnih.gov |

| Liquid-Liquid Extraction (LLE) | Urine mdpi.com | Partitioning of analyte between two immiscible liquid phases. | Simple, well-established. | Toluene, Hexane/Acetone. researchgate.netmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography combined with mass spectrometry is a cornerstone for the analysis of volatile and semi-volatile compounds like pyrethroids. researchgate.net In GC-MS, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio, and detects them.

GC-MS provides both qualitative (identification based on retention time and mass spectrum) and quantitative (based on peak area) information. For pyrethroid analysis, it is often operated in the selective ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. researchgate.net This mode significantly enhances sensitivity and reduces background noise, allowing for the detection of residues at low concentrations in complex matrices like food and biological samples. researchgate.netmdpi.com

High-Resolution Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity

GC-MS/MS, also known as tandem mass spectrometry, offers a higher level of performance compared to conventional GC-MS. ethz.ch It uses two mass analyzers in series (e.g., a triple quadrupole, QqQ) to significantly improve selectivity and sensitivity. This is particularly advantageous when analyzing trace levels of this compound in highly complex matrices such as fatty foods or environmental sludge. mdpi.com

The first mass analyzer selects the precursor ion (a characteristic ion of the analyte), which is then fragmented in a collision cell. The second mass analyzer selects one or more specific product ions for detection. This process, known as multiple reaction monitoring (MRM), is highly specific and virtually eliminates matrix interferences, leading to lower detection limits and more reliable quantification. ethz.ch GC-MS/MS is capable of achieving detection limits in the picogram per liter (pg/L) range for certain pyrethroids in environmental samples. ethz.ch

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications

While GC-MS is the traditional workhorse for pyrethroid analysis, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as powerful complementary techniques. mdpi.com LC is particularly suited for compounds that are thermally unstable or not easily volatilized, although most pyrethroids are amenable to GC analysis.

The primary advantage of LC-MS/MS in pyrethroid analysis is its utility in multi-residue methods that aim to detect a wide array of pesticides with diverse chemical properties. eurl-pesticides.eu For instance, a single analytical run using LC-MS/MS can screen for pyrethroids alongside more polar pesticides that are not suitable for GC analysis. Ultra-high-performance liquid chromatography (UHPLC) systems offer faster analysis times and better resolution. mdpi.com When coupled with high-resolution mass spectrometry (HRMS) like Orbitrap analyzers, the technique provides highly accurate mass measurements, enabling confident identification of analytes in complex matrices such as environmental water. mdpi.com

Development of Multi-Residue Analytical Methods for Pyrethroid Insecticides

Modern analytical laboratories increasingly favor multi-residue methods (MRMs) that can simultaneously detect and quantify dozens or even hundreds of pesticides in a single analysis. This compound is frequently included in the scope of these MRMs. mdpi.comeurl-pesticides.euresearchgate.net The development of such methods is driven by the need for efficiency and cost-effectiveness in regulatory monitoring of food and environmental samples.

The QuEChERS sample preparation method is a key enabler of MRMs, as it is effective for a broad spectrum of pesticides with varying polarities. mdpi.comlcms.cz The resulting extracts are often analyzed by both GC-MS/MS and LC-MS/MS to provide comprehensive coverage of all targeted compounds. eurl-pesticides.eu These extensive methods have been validated for a variety of commodities, including fruits, vegetables, and foods of animal origin, demonstrating good accuracy and precision for a large number of pyrethroids, including imiprothrin. mdpi.comresearchgate.net

Quantification of this compound and its Key Environmental Metabolites

While monitoring for the parent compound this compound is essential, assessing human exposure often involves the analysis of its metabolites in biological matrices, particularly urine. mdpi.comoup.com Pyrethroids are rapidly metabolized in the human body, and their metabolites are excreted in the urine.

Several pyrethroids, including imiprothrin, share common degradation pathways, leading to a few key metabolites that can serve as biomarkers of exposure to the entire class of compounds. jst.go.jp One such key metabolite associated with imiprothrin is 1R-trans-chrysanthemum dicarboxylic acid (CDCA). jst.go.jp Other common pyrethroid metabolites frequently monitored include 3-phenoxybenzoic acid (3PBA) and cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DCCA). jst.go.jp Analytical methods for these metabolites typically involve LLE or SPE from urine, followed by derivatization to make them volatile for GC-MS or GC-MS/MS analysis. mdpi.comoup.com

Table 2: Key Metabolites for Pyrethroid Biomonitoring

| Metabolite | Abbreviation | Parent Pyrethroid(s) (Examples) | Typical Matrix |

| 1R-trans-chrysanthemum dicarboxylic acid | CDCA | Imiprothrin , Allethrin, Tetramethrin (B1681291), Prallethrin (B1678036), Resmethrin (B1680537) jst.go.jp | Urine |

| 3-phenoxybenzoic acid | 3PBA | Cypermethrin, Deltamethrin, Permethrin (B1679614), Fenvalerate jst.go.jp | Urine |

| cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | cis-DCCA | Cypermethrin, Cyfluthrin jst.go.jp | Urine |

| trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | trans-DCCA | Cypermethrin, Cyfluthrin jst.go.jp | Urine |

| cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | DBCA | Deltamethrin jst.go.jp | Urine |

Current Challenges and Innovations in Pyrethroid Analytical Chemistry

Despite significant advancements, the analysis of pyrethroids like this compound is not without its challenges. The complexity of sample matrices, especially those with high fat content, can cause significant matrix effects, potentially leading to inaccurate quantification. mdpi.com The increasing number of registered pyrethroids and the need to distinguish between different stereoisomers, which can have varying toxicities, present another layer of analytical complexity.

Innovations in the field are continuously addressing these issues. The ongoing refinement of sample preparation techniques like QuEChERS aims to improve cleanup efficiency and reduce matrix effects. nih.gov The advent and increasing accessibility of high-resolution mass spectrometry (e.g., GC-Orbitrap MS and LC-Orbitrap MS) provide enhanced specificity and the ability to perform non-targeted screening for unknown contaminants. mdpi.com Furthermore, the development of advanced chromatographic columns designed for better separation of isomers and the use of automated, high-throughput sample preparation systems are pushing the boundaries of pyrethroid analytical chemistry, enabling more comprehensive and accurate risk assessments. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Implications

Stereospecificity of Insecticidal Activity: The Critical Role of the (1R)-trans Configuration

The insecticidal activity of pyrethroids, including (1R)-trans-imiprothrin, is profoundly dependent on their stereochemistry. The spatial arrangement of substituents around the cyclopropane (B1198618) ring is a critical determinant of biological efficacy. For most pyrethroids, the insecticidal properties are concentrated in the isomers with the (1R) configuration at the C-1 position of the cyclopropane acid moiety. arkat-usa.orgwho.int This stereospecificity is a well-established principle in pyrethroid chemistry, where esters derived from the (1R)-chrysanthemic acid isomers are insecticidally active, while the corresponding (1S) enantiomers are largely inactive. who.int

Imiprothrin (B1671793) is synthesized from the chrysanthemic acid moiety, which contains chiral centers at carbons 1 and 3 of the cyclopropane ring, leading to cis and trans diastereomers. Technical grade imiprothrin is a mixture of the (1R)-trans and (1R)-cis isomers, typically in a ratio of approximately 80:20. herts.ac.uk The predominance of the (1R)-trans isomer in the commercial product underscores its superior biological activity. Generally, esters of (1R)-trans-chrysanthemic acid exhibit greater insecticidal activity compared to their (1R)-cis counterparts, although the latter can be more effective against specific insects like mosquitoes. nsc.ru In the case of imiprothrin, the biologically active trans isomer was found to have a shorter half-life in aerobic soil conditions (1.6-2.5 days) compared to the cis isomer (3.3-12.5 days), indicating that the more potent isomer degrades more rapidly in that environment. researchgate.net

The absolute configuration of the alcohol moiety can also influence activity. However, the primary determinant for the insecticidal action of this class of pyrethroids remains the (1R) configuration of the acid component. arkat-usa.orgnih.gov This strict stereochemical requirement highlights the highly specific nature of the interaction between the pyrethroid molecule and its target site, the voltage-sensitive sodium channels in the insect's nervous system. arkat-usa.org

| Isomer | Configuration | Typical Percentage in Technical Product | Relative Insecticidal Activity | Aerobic Soil Half-Life (days) |

|---|---|---|---|---|

| trans-Imiprothrin | (1R,3R) or (1R)-trans | ~80% herts.ac.uk | High nsc.ru | 1.6 - 2.5 researchgate.net |

| cis-Imiprothrin | (1R,3S) or (1R)-cis | ~20% herts.ac.uk | Lower than trans-isomer nsc.ru | 3.3 - 12.5 researchgate.net |

Molecular Modifications and Their Influence on Efficacy and Insecticidal Profile

The development of imiprothrin is a prime example of targeted molecular modification to optimize a specific insecticidal property. Imiprothrin was rationally designed by modifying the alcohol moiety of existing pyrethroids to create a compound with exceptionally rapid knockdown activity, particularly against crawling insects like cockroaches. nih.govjst.go.jpmdpi.com

The design process involved a structural fusion concept. Chemists redesigned the alcohol portion of prallethrin (B1678036), a potent pyrethroid, by merging it with the structure of a hydantoin (B18101) fungicide. jst.go.jp This modification, replacing prallethrin's alcohol with a unique 2,5-dioxo-3-(prop-2-ynyl)imidazolidin-1-yl)methanol group, resulted in imiprothrin. mdpi.com This novel structure conferred an unparalleled knockdown effect. nih.gov

| Compound | Test | Target Insect | Result (Mean Distance Traveled) |

|---|---|---|---|

| Imiprothrin | "Darts" Test jst.go.jp | German Cockroach (Blattella germanica) | 4 cm jst.go.jp |

| d-Tetramethrin | "Darts" Test jst.go.jp | German Cockroach (Blattella germanica) | 71 cm jst.go.jp |

Correlation between Physicochemical Parameters (e.g., Lipophilicity) and Biological Activity

The biological activity of pyrethroids is intrinsically linked to their physicochemical properties, with lipophilicity (fat-solubility) being a dominant factor. annualreviews.orgbmj.com As highly lipophilic compounds, pyrethroids readily penetrate the waxy cuticle of insects, facilitating their passage to the target nerve cells. mdpi.comannualreviews.org This property also contributes to their effectiveness as contact insecticides and their rain-fastness on treated surfaces. annualreviews.org

| Parameter | Value | Significance |

|---|---|---|

| Octanol-Water Partition Coefficient (Kow) | 794 regulations.gov | Measures lipophilicity; essential for cuticular penetration. |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 376 - 428 mL/g researchgate.net | Indicates moderate soil adsorption, influenced by the hydrophilic alcohol moiety. |

| Water Solubility | 93.5 mg/L at 20°C mdpi.com | Relatively higher than many other pyrethroids, affecting environmental mobility. |

Application of Computational Chemistry and In Silico Modeling in this compound Research

Computational chemistry and in silico (computer-based) modeling have become valuable tools in modern pesticide research, providing insights into the mechanisms, behavior, and structure-activity relationships of compounds like this compound. These methods allow for the prediction of properties and interactions, guiding experimental work and accelerating the design process. nih.govmolqube.com

A key application has been in understanding the environmental fate of imiprothrin. A computational study using Density Functional Theory (DFT) modeling investigated the hydrolytic degradation pathways of imiprothrin. researchgate.net Such studies elucidate the chemical reactions that break down the pesticide in the environment, providing a molecular-level understanding of its stability and persistence.

In silico models have also been used to explore the biological interactions of imiprothrin. One study demonstrated that molecular parameters, including molecular weight and lipophilicity, could be used in in silico analyses to successfully predict the inhibition of drug transporter proteins by pyrethroids, including imiprothrin and prallethrin. nih.gov This highlights the ability of computational models to forecast complex biological interactions based on chemical structure.

Furthermore, computational techniques like molecular docking and pharmacophore modeling are employed to study how pyrethroids bind to their target sites. researchgate.net For instance, recent research has utilized advanced models like AlphaFold2 to create high-resolution structures of insect sodium channels. researchgate.net Docking pyrethroids into these models helps to visualize the binding interactions at the atomic level, explain the basis of their state-dependent action, and understand how resistance mutations interfere with this binding. researchgate.net These computational approaches are integral to modern research on pyrethroids, offering a powerful complement to traditional laboratory experiments.

Rational Design Principles for Novel Pyrethroid Analogs with Optimized Biological Properties

The rational design of novel pyrethroid analogs is guided by a deep understanding of structure-activity relationships, with the goal of optimizing properties such as potency, speed of action, target specificity, and environmental stability, while also addressing challenges like insect resistance. mdpi.combmj.com The development of imiprothrin itself exemplifies a core design principle: the targeted modification of the alcohol and acid moieties to achieve a desired biological profile. jst.go.jp

Key principles for designing new pyrethroid analogs include:

Stereochemistry is Paramount: Maintaining the essential (1R) configuration on the cyclopropane acid moiety is fundamental to preserving insecticidal activity. arkat-usa.orgwho.int Future designs will continue to leverage this stereospecific requirement.

Modification of Moieties for Specific Functions: As demonstrated by the history of pyrethroid development, the alcohol moiety is a primary target for modification to alter knockdown speed and spectrum, as seen in the design of imiprothrin for rapid cockroach control. jst.go.jpresearchgate.net The acid moiety is often modified to enhance photostability, a key innovation that allowed pyrethroids to be used in agriculture. mdpi.com

Addressing Insect Resistance: A major challenge in pyrethroid development is widespread insect resistance, often caused by mutations in the target sodium channel. researchgate.net Rational design of new analogs must account for these resistance mechanisms. Computational modeling of the insect sodium channel, including the sites of known resistance mutations, can help in designing novel pyrethroids that can circumvent these mutations, for example, by binding to a different site or by accommodating the altered geometry of the receptor. researchgate.net

Optimizing Physicochemical Properties: Balancing lipophilicity and other properties is crucial. While high lipophilicity aids insect cuticle penetration, fine-tuning this property can optimize environmental behavior and reduce non-target effects. bmj.comresearchgate.net The design of analogs with improved degradation profiles, potentially guided by computational studies, is also a key objective. researchgate.netnih.gov

By integrating these principles, researchers aim to create next-generation pyrethroids that are not only effective and cost-efficient but also have improved environmental and toxicological profiles. mdpi.com

Future Research Directions and Unresolved Challenges in 1r Trans Imiprothrin Science

Elucidating the Complex Interplay of Insect Resistance Mechanisms

The emergence of insect resistance poses a significant threat to the continued efficacy of (1R)-trans-imiprothrin and other pyrethroids. While the primary mechanism of action is the disruption of voltage-gated sodium channels in the insect nervous system, resistance can develop through several complex and often interacting pathways. plos.orgnih.govmdpi.com Future research must focus on a deeper understanding of these mechanisms to develop effective resistance management strategies.

Two primary mechanisms of resistance are well-documented: target-site insensitivity and metabolic resistance. nih.govresearchgate.netpjoes.com

Target-site insensitivity , often referred to as knockdown resistance (kdr), results from point mutations in the gene encoding the voltage-gated sodium channel. nih.govnih.gov These mutations alter the protein structure, reducing the binding affinity of pyrethroids and rendering the insecticide less effective. mdpi.comnih.gov Over 50 different sodium channel mutations associated with pyrethroid resistance have been identified in various arthropod pests. nih.govnih.gov For example, the L1014F mutation, a substitution of leucine (B10760876) to phenylalanine at position 1014, is a well-known kdr mutation found in numerous insect species, including the human flea, Pulex irritans. nih.gov

Metabolic resistance involves the enhanced detoxification of the insecticide by various enzyme systems before it can reach its target site. researchgate.netnih.gov The primary enzyme families implicated in this process are cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs). plos.orgresearchgate.net These enzymes can break down pyrethroids into less toxic metabolites, which are then more easily excreted. Increased levels or altered activity of these enzymes can significantly contribute to resistance. ajtmh.org

A significant challenge for future research is to unravel the intricate interplay between these resistance mechanisms. It is increasingly evident that resistance is often not due to a single mechanism but rather a combination of both target-site mutations and enhanced metabolism. researchgate.netresearchgate.net Furthermore, the specific combination and relative importance of these mechanisms can vary between different insect species and even between different populations of the same species. nih.govplos.org

For instance, a population of Anopheles funestus, a major malaria vector, in Northern Cameroon, exhibited resistance to pyrethroids primarily through metabolic pathways, with no evidence of the common L1014F/S kdr mutations, although novel amino acid changes were identified. plos.org Conversely, studies on Aedes aegypti, the dengue mosquito vector, have shown that both target-site insensitivity and metabolic resistance, particularly involving P450s, play crucial roles in the development of high-level resistance. plos.org

Future research should employ a multi-omics approach, integrating genomics, transcriptomics, and proteomics, to gain a comprehensive understanding of the genetic basis of resistance. This will enable the identification of specific genes and mutations responsible for both target-site and metabolic resistance in various pest populations. Such detailed knowledge is essential for the development of molecular diagnostics to monitor the spread of resistance and for the design of novel insecticides that can overcome existing resistance mechanisms.

Table 1: Key Mechanisms of Insect Resistance to Pyrethroids

| Resistance Mechanism | Description | Key Genes/Enzymes Involved |

| Target-Site Insensitivity (kdr) | Mutations in the voltage-gated sodium channel gene reduce the binding affinity of pyrethroids. mdpi.comnih.gov | Voltage-gated sodium channel (vgsc) gene |

| Metabolic Resistance | Enhanced detoxification of the insecticide by enzymes. researchgate.netnih.gov | Cytochrome P450s, Esterases, Glutathione S-transferases (GSTs) |

| Reduced Cuticular Penetration | Alterations in the insect's cuticle reduce the rate of insecticide absorption. researchgate.net | Cuticular protein genes |

Advancements in Sustainable Pyrethroid Application and Integrated Pest Management Strategies

The widespread use of pyrethroids, including this compound, has raised concerns about their environmental impact and the development of insecticide resistance. numberanalytics.commdpi.com To address these challenges, a shift towards more sustainable application methods and the adoption of Integrated Pest Management (IPM) strategies are crucial. ucr.eduwashington.edu

IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. umn.eduncsu.edu Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are designed to remove only the target organism. ncsu.edu

Future research in this area should focus on several key aspects:

Precision Application Technologies: The development and implementation of technologies that allow for more targeted application of pyrethroids can significantly reduce the amount of insecticide used and minimize off-target effects. marketreportanalytics.comfarmonaut.com This includes innovations like drone-based spraying and the use of IoT sensors for real-time monitoring of pest populations. farmonaut.com

Novel Formulations: Research into new formulations of pyrethroids, such as microencapsulated or ultra-low volume (ULV) formulations, can enhance their efficacy and reduce their environmental footprint. marketreportanalytics.com These formulations can provide a more controlled release of the active ingredient, improving its persistence and reducing the potential for runoff and drift.

Synergistic Combinations: Investigating the use of synergists, such as piperonyl butoxide (PBO), in combination with this compound can help to overcome metabolic resistance in insect populations. researchgate.net PBO works by inhibiting the activity of detoxification enzymes like P450s, thereby increasing the potency of the pyrethroid. ajtmh.org However, the potential environmental impact of synergists themselves requires careful evaluation.

Integration with Biological Control: A key component of IPM is the use of natural enemies to control pest populations. Research is needed to assess the compatibility of this compound with various biological control agents, such as predators and parasitoids. Understanding the sublethal effects of pyrethroids on these beneficial organisms is essential for their successful integration into IPM programs. rovensanext.com

Economic and Social Aspects of IPM Adoption: Overcoming barriers to the adoption of IPM practices by farmers and pest management professionals is a significant challenge. Future research should investigate the economic incentives and educational programs that can promote the widespread implementation of sustainable pest management strategies. ucr.eduwashington.edu

By focusing on these research areas, it will be possible to develop and implement more sustainable and effective pest control strategies that preserve the utility of important insecticides like this compound while minimizing their negative impacts.

Development of Advanced Environmental Monitoring and Refined Ecological Risk Assessment Models

The environmental fate and ecological impact of pyrethroids are of significant concern due to their high toxicity to non-target organisms, particularly aquatic invertebrates and fish. epa.govnih.govmontana.edu While this compound is primarily used indoors, its potential to enter the environment through various pathways necessitates robust monitoring and risk assessment frameworks.

Current ecological risk assessments for pyrethroids often rely on standardized models and laboratory-based toxicity data, which may not accurately reflect real-world conditions. nih.govmontana.edu For example, the standard aquatic model organism, Hyalella azteca, has been shown to be particularly sensitive to pyrethroids, potentially leading to an overestimation of risk to other aquatic species. nih.gov

Future research efforts should be directed towards:

Developing More Realistic Exposure Models: There is a need for improved models that can more accurately predict the environmental concentrations of pyrethroids resulting from various application scenarios, including indoor use. montana.edu These models should account for factors such as the specific properties of this compound, its degradation rates in different environmental compartments, and its potential for transport.

Refining Ecological Risk Assessment Frameworks: Risk assessments should move beyond single-species toxicity tests and incorporate more ecologically relevant endpoints, such as community-level effects and impacts on ecosystem function. nih.govmontana.edu The use of species sensitivity distributions (SSDs), which consider the range of sensitivities across different species, can provide a more comprehensive assessment of risk. montana.edu

Improving Environmental Monitoring Techniques: The development of more sensitive and cost-effective analytical methods for detecting low concentrations of this compound and its metabolites in environmental samples (e.g., water, sediment, and biota) is crucial for effective monitoring.

Investigating the Role of Environmental Factors: The bioavailability and toxicity of pyrethroids in the environment are influenced by a variety of factors, including sediment organic carbon content, water temperature, and pH. nih.gov Further research is needed to understand how these factors modify the ecological risk of this compound.

Long-Term Monitoring Programs: Establishing long-term monitoring programs in areas with high pyrethroid use can provide valuable data on the environmental persistence and potential for bioaccumulation of these compounds. This information is essential for validating and refining risk assessment models.

The U.S. Environmental Protection Agency (EPA) has recognized the need for improved ecological risk assessments for pyrethroids and has taken steps to assess them as a class to ensure consistency in risk evaluation and mitigation. epa.gov Continued research and development in this area will be critical for ensuring the safe and sustainable use of this compound.

Innovations in Stereoselective Synthesis for Enhanced Isomer Specificity and Purity

Pyrethroid molecules, including imiprothrin (B1671793), often possess multiple chiral centers, meaning they can exist as various stereoisomers. sci-hub.se These isomers can exhibit significantly different insecticidal activities and toxicological profiles. sci-hub.se The (1R)-trans configuration of imiprothrin is the most active isomer, highlighting the importance of stereochemistry in determining its biological efficacy.

The synthesis of pyrethroids with high stereochemical purity is a key challenge and an important area for future research. Innovations in stereoselective synthesis can lead to the production of more potent and environmentally friendly insecticides.

Key areas for future research in the synthesis of this compound include:

Development of Novel Catalysts: The design and application of new chiral catalysts can enable more efficient and selective synthesis of the desired (1R)-trans isomer. This includes the exploration of both metal-based and organocatalytic systems.

Biocatalysis and Enzymatic Resolutions: The use of enzymes, such as lipases and esterases, can offer a highly selective and environmentally friendly approach to resolving racemic mixtures of pyrethroid intermediates, allowing for the isolation of the desired stereoisomer. researchgate.net

Flow Chemistry and Continuous Manufacturing: The application of flow chemistry techniques can improve the efficiency, safety, and scalability of pyrethroid synthesis. Continuous manufacturing processes can also lead to higher purity and reduced waste generation.

Synthesis from Renewable Feedstocks: Investigating the synthesis of pyrethroid precursors from renewable resources, such as plant-based materials, can contribute to the development of more sustainable production methods. wiley.com

Computational Chemistry and a Priori Design: The use of computational modeling and quantum chemical calculations can aid in the design of more efficient synthetic routes and the prediction of the biological activity of novel pyrethroid structures.

The history of pyrethroid development has been marked by continuous innovation in chemical synthesis, from the initial elucidation of the structure of natural pyrethrins (B594832) to the development of highly potent and photostable synthetic analogs. wiley.comnih.gov Future advancements in stereoselective synthesis will play a crucial role in the development of the next generation of pyrethroid insecticides with enhanced efficacy and improved safety profiles. sci-hub.segoogle.com

Deeper Mechanistic Understanding of Pyrethroid Interactions with Non-Target Biological Systems Beyond Primary Mode of Action

While the primary mode of action of pyrethroids is their effect on voltage-gated sodium channels, there is growing evidence that they can interact with other biological targets in both target and non-target organisms. nih.govcdc.govwho.int A deeper understanding of these off-target interactions is essential for a comprehensive assessment of the potential risks associated with pyrethroid exposure.

Pyrethroids have been shown to interact with a variety of other ion channels and receptors in the nervous system, including:

Voltage-gated calcium and chloride channels: Pyrethroids can modulate the function of these channels, which play important roles in neuronal signaling. nih.govcdc.gov

GABA-gated chloride channels: Some studies have suggested that pyrethroids can antagonize the action of GABA, an inhibitory neurotransmitter, which could contribute to their neuroexcitatory effects. who.int

Nicotinic acetylcholine (B1216132) receptors: These receptors are involved in synaptic transmission and have also been identified as a potential target for pyrethroids. nih.gov

Beyond the nervous system, research has indicated that pyrethroids may have other physiological effects, including:

Endocrine disruption: Some pyrethroids have been shown to have endocrine-disrupting properties, potentially affecting reproductive health. equiterre.orghep.com.cn

Oxidative stress: Exposure to pyrethroids can induce oxidative stress, leading to cellular damage. nih.gov

Immunotoxicity: There is some evidence to suggest that pyrethroids may have effects on the immune system, although more research is needed in this area.

Future research should aim to:

Systematically identify and characterize the off-target binding sites of this compound using techniques such as proteomics and molecular modeling.

Elucidate the downstream signaling pathways that are affected by these off-target interactions.

Determine the toxicological relevance of these off-target effects in non-target organisms at environmentally relevant concentrations.

Investigate the potential for synergistic or antagonistic interactions between the primary mode of action and these secondary effects.

A more complete understanding of the full spectrum of biological activity of this compound will allow for a more accurate assessment of its potential risks to human health and the environment and may inform the development of safer and more selective insecticides in the future. beyondpesticides.orgnih.govresearchgate.net

Q & A

Q. How can computational methods enhance the understanding of this compound’s interaction with target enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with acetylcholinesterase. Validate with mutagenesis studies on key amino acid residues. Use MD simulations (e.g., GROMACS) to assess conformational stability. Cross-reference computational predictions with in vitro enzyme inhibition assays .

Key Methodological Considerations

- Reproducibility : Document experimental protocols, instrument parameters, and raw data in supplementary materials, adhering to journal guidelines .

- Ethical Compliance : Obtain institutional approval for in vivo studies and disclose conflicts of interest .

- Data Transparency : Use repositories like Zenodo for raw datasets and code. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.